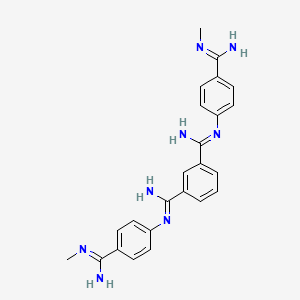

N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzenedicarboxylic acid with 4-(imino(methylamino)methyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity: Research has indicated that N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibits tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties: The compound has also shown promising antimicrobial activity against a range of bacterial strains. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

Coordination Chemistry

Ligand for Metal Complexes: This compound serves as an effective ligand in coordination complexes with transition metals. For instance, complexes formed with copper ions exhibit enhanced catalytic properties in oxidation reactions. The unique structure allows for strong coordination due to multiple nitrogen donor sites.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Disrupts bacterial cell membranes |

| Catalytic | Enhances oxidation reactions with metals |

Material Science

Polymer Composites: The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Studies indicate that the compound can improve the tensile strength and durability of polymer composites.

Case Study 1: Anticancer Research

In a controlled study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against various cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Coordination Complexes

Another study focused on the synthesis of copper complexes using this compound as a ligand. The resulting complexes were characterized using X-ray crystallography, revealing their structural integrity and confirming their potential application as catalysts in organic synthesis.

作用机制

The mechanism by which N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N(1),N(3)-Bis(4-(aminomethyl)phenyl)-1,3-benzenedicarboximidamide

- N(1),N(3)-Bis(4-(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide

Uniqueness

N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

生物活性

N(1),N(3)-Bis(4-(imino(methylamino)methyl)phenyl)-1,3-benzenedicarboximidamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological mechanisms, target interactions, and potential therapeutic applications.

- Molecular Formula : C24H26N8

- Molecular Weight : 426.52 g/mol

- CAS Registry Number : 537-51-9

- Melting Point : Decomposes at 240 °C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The process includes the formation of imine linkages and subsequent modifications to introduce the methylamino groups.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and solid tumors. For instance, it has been shown to inhibit the growth of P388 lymphocytic leukemia cells significantly, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Topoisomerase Inhibition : Similar compounds have been studied for their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. By stabilizing the cleavable complex between DNA and topoisomerases, these compounds can induce cytotoxicity in cancer cells .

- Carbonic Anhydrase Interaction : The compound shows potential inhibitory activity against carbonic anhydrases in various parasitic species, making it a candidate for treating diseases like schistosomiasis and leishmaniasis .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antileukemic Activity : A study on similar bis-carbamate derivatives demonstrated significant antileukemic effects in vivo, highlighting the potential of this class of compounds in cancer therapy .

- Inhibition Studies : Compounds structurally related to this compound have shown promising results in inhibiting human recombinant CAMK2delta, indicating potential for neurological applications as well .

Data Summary Table

| Activity Type | Target | Assay Method | Activity Value |

|---|---|---|---|

| Anticancer | P388 Lymphocytic Leukemia | In vivo model | Significant |

| Topoisomerase Inhibition | Topoisomerase I/II | Cleavable complex formation | Enhanced |

| Carbonic Anhydrase Inhibition | Various parasitic species | Binding affinity assays | Moderate |

属性

CAS 编号 |

13239-45-7 |

|---|---|

分子式 |

C24H26N8 |

分子量 |

426.5 g/mol |

IUPAC 名称 |

1-N',3-N'-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide |

InChI |

InChI=1S/C24H26N8/c1-29-21(25)15-6-10-19(11-7-15)31-23(27)17-4-3-5-18(14-17)24(28)32-20-12-8-16(9-13-20)22(26)30-2/h3-14H,1-2H3,(H2,25,29)(H2,26,30)(H2,27,31)(H2,28,32) |

InChI 键 |

VTGCXWBEYAILBI-UHFFFAOYSA-N |

规范 SMILES |

CN=C(C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)C(=NC3=CC=C(C=C3)C(=NC)N)N)N)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。